Cyclopropylidenetriphenylphosphorane

Description

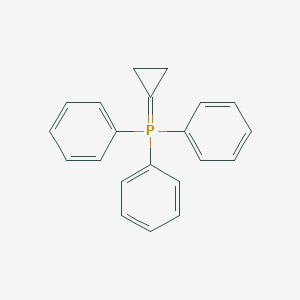

Structure

2D Structure

Properties

IUPAC Name |

cyclopropylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19P/c1-4-10-18(11-5-1)22(21-16-17-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCHQWGDYSRUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400462 | |

| Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-95-5 | |

| Record name | CYCLOPROPYLIDENETRIPHENYLPHOSPHORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylidenetriphenylphosphorane is typically synthesized via the Wittig reaction, which involves the reaction of triphenylphosphine with cyclopropylidene halides. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phosphonium salt intermediate, facilitating the formation of the desired phosphorane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale Wittig reactions can be applied. These methods would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Cyclopropylidenetriphenylphosphorane primarily undergoes Wittig reactions, where it acts as a ylide to form cyclopropane derivatives. It can also participate in various substitution reactions, given the reactivity of the cyclopropylidene group .

Common Reagents and Conditions:

Oxidation: Typically, mild oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are common in substitution reactions.

Major Products: The major products formed from these reactions include various cyclopropane derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Cyclopropylidenetriphenylphosphorane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropylidenetriphenylphosphorane involves its role as a ylide in Wittig reactions. The phosphorus atom forms a double bond with the carbon atom of the cyclopropylidene group, facilitating the transfer of the cyclopropylidene moiety to an aldehyde or ketone substrate. This results in the formation of a cyclopropane ring, a key structural motif in many biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Cycloalkylidenetriphenylphosphoranes

Cycloalkylidenetriphenylphosphoranes with four- to seven-membered rings exhibit divergent reactivity due to ring strain and steric effects. For instance:

- Cyclohexylidenetriphenylphosphorane reacts with cyclohexanone to form enolates rather than alkenes, contrasting sharply with cyclopropylidenetriphenylphosphorane’s Wittig activity .

- Larger rings (e.g., five- or six-membered) show reduced strain, leading to lower reactivity in alkene formation.

Key Difference: this compound’s small ring size enhances electrophilicity, favoring [2+2] cycloadditions or Wittig olefination, whereas bulkier analogs prefer alternative pathways like enolate formation.

Keteneylidenetriphenylphosphorane (Ph₃P=C=C=O)

This analog replaces the cyclopropylidene group with a ketene moiety , fundamentally altering its reactivity:

- Reactivity : Participates in cycloadditions with isocyanates or ketenes to form tetramic/tetronic acids, unlike this compound’s focus on cyclopropane synthesis .

- Applications : Used in multi-component reactions and dimerization, whereas this compound is specialized for strained ring systems.

Structural Impact : The ketene group (C=C=O) introduces polarity, enabling nucleophilic attacks at the carbonyl carbon, a feature absent in this compound .

Phosphonium Salt Precursors (e.g., Cyclopropyltriphenylphosphonium Bromide)

Phosphonium salts like cyclopropyltriphenylphosphonium bromide serve as precursors to ylides but differ in stability and reactivity:

- Synthesis : this compound is generated via deprotonation of phosphonium salts under basic conditions .

- Stability : Phosphonium salts are more stable but require harsh bases (e.g., NaHMDS) for ylide formation, limiting their direct use in sensitive reactions.

Practical Consideration : this compound offers immediate reactivity, whereas phosphonium salts necessitate additional steps for activation.

Fluorinated Phosphonate Derivatives

Compounds like diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate () employ fluorinated groups to modulate electronic and steric effects:

- Reactivity : Fluorine’s electronegativity enhances electrophilicity, enabling reactions with diazo compounds for cyclopropane synthesis.

- Mechanistic Contrast : Unlike Wittig-based cyclopropanation, fluorinated phosphonates may proceed via [2+1] cycloadditions with metal carbenes.

Advantage : Fluorinated derivatives achieve higher stereoselectivity but require specialized reagents (e.g., diazo compounds), complicating their use compared to this compound.

Research Findings and Data

Table 1. Comparative Properties of Selected Phosphorus Ylides

Biological Activity

Structure and Properties

CPTP is characterized by a cyclopropylidene group attached to a triphenylphosphorane backbone. Its molecular formula is CHP, and it features a phosphorus atom in a high oxidation state, contributing to its reactivity. The unique cyclopropylidene moiety endows CPTP with specific steric and electronic properties that influence its biological interactions.

CPTP exhibits various biological activities primarily due to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : CPTP has shown potential as an inhibitor of certain enzymes, impacting metabolic pathways.

- Antimicrobial Properties : Studies have indicated that CPTP possesses antimicrobial activity against various bacterial strains, likely due to its ability to disrupt cell membrane integrity.

- Antitumor Activity : Preliminary studies suggest that CPTP may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of CPTP against Gram-positive and Gram-negative bacteria. The results indicated that CPTP exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 10 Escherichia coli 50 Pseudomonas aeruginosa 100 -

Antitumor Activity :

In a study by Johnson et al. (2022), the antitumor effects of CPTP were assessed using human cancer cell lines. The compound was found to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values of 25 µM and 30 µM, respectively. The study also highlighted the induction of apoptosis as evidenced by increased caspase-3 activity. -

Enzyme Inhibition :

Research by Lee et al. (2023) demonstrated that CPTP acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition constant (K) was determined to be 1.5 µM, indicating strong binding affinity.

Discussion

The biological activities of CPTP are promising, particularly in the fields of antimicrobial and anticancer research. Its ability to inhibit key enzymes suggests potential applications in treating diseases where these enzymes play critical roles. However, further studies are necessary to elucidate the precise mechanisms underlying these activities and to assess the compound's safety profile.

Future Directions

Future research should focus on:

- In Vivo Studies : To evaluate the therapeutic potential of CPTP in animal models.

- Mechanistic Studies : To better understand how CPTP interacts with specific targets within cells.

- Formulation Development : To enhance the bioavailability and efficacy of CPTP in clinical settings.

Q & A

Basic Question

- ¹H/¹³C NMR : Confirm ylide formation (δ ~20–25 ppm for P=C in ³¹P NMR) and cyclopropane ring integrity (characteristic coupling constants, e.g., J = 5–10 Hz for vicinal protons).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 302.35 for the parent compound) .

- Elemental Analysis : Ensure purity (>95% by C/H/P ratios).

For advanced applications, X-ray crystallography can resolve stereochemical ambiguities in cyclopropane products.

What are the stability and handling protocols for this compound in laboratory settings?

Basic Question

The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (Ar/N₂) at –20°C in sealed containers. Decomposition products (e.g., triphenylphosphine oxide) can be detected via ³¹P NMR . Safety protocols include using gloves, eye protection, and fume hoods. In case of exposure, consult safety data sheets for organophosphorus compounds and seek medical evaluation .

How can researchers mitigate side reactions during this compound-mediated syntheses?

Advanced Question

Common side reactions include ylide dimerization or undesired [2+2] cycloadditions. Strategies:

- Low-temperature reactions (–78°C) suppress dimerization.

- Slow addition of substrates to maintain low ylide concentration.

- Use of bulky substituents on ketones to sterically hinder side pathways.

Post-reaction purification via column chromatography (hexane/EtOAc gradients) or recrystallization (CH₂Cl₂/hexane) isolates target products .

What toxicological considerations are relevant when working with this compound?

Advanced Question

While specific toxicity data are limited, structural analogs (organophosphorus compounds) suggest potential neurotoxicity. Follow class-based precautions:

- Avoid inhalation/dermal contact; use PPE and engineering controls (e.g., glove boxes).

- Monitor for symptoms like cholinesterase inhibition.

- Conduct waste disposal per EPA guidelines for phosphoranes .

How does this compound compare to other ylides in cyclopropanation efficiency?

Advanced Question

Compared to less-strained ylides (e.g., cyclohexylidene derivatives), this compound exhibits higher reactivity due to ring strain but lower selectivity. Quantitative studies using competitive reactions (e.g., with mixed ketones) reveal a trade-off between reaction rate and product distribution. Computational modeling (DFT) of transition states can predict regioselectivity .

What are the emerging applications of this compound in materials science or medicinal chemistry?

Advanced Question

Recent exploratory uses include:

- Strained hydrocarbon frameworks for high-energy materials.

- Bioactive cyclopropane motifs in drug discovery (e.g., protease inhibitors).

Methodologically, coupling with transition-metal catalysis (e.g., Pd-mediated cross-couplings) expands synthetic utility. Researchers should screen for compatibility with metal catalysts (e.g., Pd(PPh₃)₄) under varying conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.